K777

Description

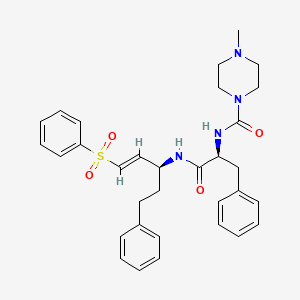

Structure

2D Structure

3D Structure

Properties

CAS No. |

233277-99-1 |

|---|---|

Molecular Formula |

C32H38N4O4S |

Molecular Weight |

574.7 g/mol |

IUPAC Name |

N-[(2S)-1-[[(3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide |

InChI |

InChI=1S/C32H38N4O4S/c1-35-20-22-36(23-21-35)32(38)34-30(25-27-13-7-3-8-14-27)31(37)33-28(18-17-26-11-5-2-6-12-26)19-24-41(39,40)29-15-9-4-10-16-29/h2-16,19,24,28,30H,17-18,20-23,25H2,1H3,(H,33,37)(H,34,38)/t28-,30-/m0/s1 |

InChI Key |

RHJLQMVZXQKJKB-JDXGNMNLSA-N |

SMILES |

CN1CCN(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C=CS(=O)(=O)C4=CC=CC=C4 |

Isomeric SMILES |

CN1CCN(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC3=CC=CC=C3)C=CS(=O)(=O)C4=CC=CC=C4 |

Canonical SMILES |

CN1CCN(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C=CS(=O)(=O)C4=CC=CC=C4 |

Appearance |

Solid powder |

Other CAS No. |

502960-90-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-methylpiperazine-1-carboxylic acid(1-((3-benzenesufonyl-1-phenethylallyl)carbamoyl)-2-phenylethyl)amide APC 3316 APC-3316 |

Origin of Product |

United States |

Foundational & Exploratory

K777's Mechanism of Action on Cruzain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions and biochemical consequences of the vinyl sulfone inhibitor K777 on cruzain, the major cysteine protease of Trypanosoma cruzi, the causative agent of Chagas disease.

Executive Summary

This compound is a potent, irreversible covalent inhibitor of cruzain. Its mechanism of action hinges on the specific and permanent modification of the catalytic cysteine residue within the enzyme's active site. This inactivation leads to the disruption of essential physiological processes in T. cruzi, ultimately resulting in parasite death. This document outlines the core mechanism, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows.

Core Mechanism of Action

This compound's inhibitory activity is conferred by its vinyl sulfone functional group, which acts as a Michael acceptor. The catalytic dyad of cruzain, composed of Cysteine-25 (Cys25) and Histidine-162 (His162), is crucial for its proteolytic activity. In the active site, the thiolate anion of Cys25 performs a nucleophilic attack on the electrophilic β-carbon of the vinyl sulfone moiety of this compound. This results in the formation of a stable, irreversible thioether bond between the inhibitor and the enzyme.[1][2][3]

This covalent modification permanently inactivates the enzyme, preventing it from binding and cleaving its natural substrates. The inhibition of cruzain disrupts critical parasite functions, including nutrition, immune evasion, and replication.[4] The accumulation of unprocessed proteins within the parasite's Golgi apparatus leads to osmotic stress and ultimately, cell death.[4]

Quantitative Data

The inhibitory potency of this compound against cruzain has been characterized by various kinetic parameters. The following table summarizes key quantitative data from multiple studies.

| Parameter | Value | Enzyme | Organism/Cell Line | Reference |

| IC50 | 0.68 nM | SARS-CoV pseudovirus entry | - | [5][6] |

| IC50 | 0.87 nM | EBOV pseudovirus entry | - | [5][6] |

| IC50 | 5-10 µM | T. cruzi amastigotes | J774 cells | |

| IC50 | 60 nM | CYP3A4 | - | [5][6] |

| IC50 | 57 nM | CCL17 binding | Hut78 cells | [5] |

| IC50 | 8.9 nM | CCL17-induced chemotaxis | Hut78 cells | [5] |

| ΔG of reaction | -26.7 kcal/mol | Cruzain | - | [1][2] |

Experimental Protocols

Recombinant Cruzain Purification

Objective: To obtain purified, active cruzain for use in inhibition assays.

Methodology:

-

Expression: Cruzain is typically expressed in Escherichia coli as a fusion protein, often with a polyhistidine tag to facilitate purification.[5]

-

Lysis: Bacterial cells are harvested and lysed using sonication or high-pressure homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl).

-

Inclusion Body Solubilization: Recombinant cruzain often forms inclusion bodies. These are solubilized in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).

-

Refolding: The solubilized protein is refolded by rapid dilution into a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT) to allow for proper protein folding.

-

Affinity Chromatography: The refolded protein is purified using Nickel-NTA affinity chromatography, exploiting the His-tag. The protein is eluted with an imidazole gradient.

-

Activation: Pro-cruzain is auto-activated to mature cruzain by incubation in an activation buffer (e.g., 100 mM sodium acetate, pH 5.5, 10 mM EDTA, 5 mM DTT) at 37°C.[5]

-

Purity Assessment: The purity of the final protein is assessed by SDS-PAGE.

Cruzain Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against cruzain.

Methodology:

-

Reagents:

-

Purified recombinant cruzain.

-

Assay buffer: 100 mM sodium acetate, pH 5.5, 10 mM DTT.

-

Substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin).

-

Inhibitor: this compound dissolved in DMSO.

-

-

Procedure: a. In a 96-well microplate, add a fixed concentration of cruzain to the assay buffer. b. Add varying concentrations of this compound to the wells. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for covalent bond formation. d. Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC. e. Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm). The release of the AMC group upon substrate cleavage results in a fluorescent signal.

-

Data Analysis: a. Calculate the initial reaction velocities (slopes of the fluorescence versus time curves). b. Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

X-ray Crystallography of the Cruzain-K777 Complex

Objective: To determine the three-dimensional structure of this compound covalently bound to the active site of cruzain.

Methodology:

-

Complex Formation: Incubate purified cruzain with a molar excess of this compound to ensure complete and irreversible inhibition.

-

Crystallization: a. Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop). A variety of commercial screens should be tested. b. Optimize the lead conditions by varying the precipitant concentration, pH, and temperature.

-

Data Collection: a. Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen. b. Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: a. Process the diffraction data to obtain electron density maps. b. Solve the structure using molecular replacement with a known cruzain structure as a search model. c. Build the this compound molecule into the electron density corresponding to the active site and refine the model to obtain the final structure.

Mass Spectrometry of the Cruzain-K777 Adduct

Objective: To confirm the covalent modification of cruzain by this compound and identify the site of adduction.

Methodology:

-

Sample Preparation: a. Incubate purified cruzain with this compound. b. Denature the protein and reduce disulfide bonds with DTT, followed by alkylation of free cysteines with iodoacetamide (note: the Cys25-K777 adduct will be protected). c. Digest the protein into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: a. Separate the resulting peptides using liquid chromatography (LC). b. Analyze the peptides by tandem mass spectrometry (MS/MS).

-

Data Analysis: a. Search the MS/MS data against the cruzain protein sequence using a database search algorithm. b. Specifically look for a peptide containing Cys25 with a mass modification corresponding to the molecular weight of this compound. c. The fragmentation pattern of the modified peptide will confirm the identity of the peptide and the site of modification.

Logical Pathway from Enzyme Inhibition to Parasite Death

The inhibition of cruzain by this compound initiates a cascade of events within the T. cruzi parasite that ultimately leads to its demise. This logical relationship is visualized below.

Conclusion

This compound serves as a paradigm for the targeted, irreversible inhibition of a crucial parasite enzyme. Its vinyl sulfone warhead effectively and permanently inactivates cruzain through covalent modification of the active site Cys25. The detailed understanding of this mechanism, supported by robust quantitative data and well-defined experimental protocols, provides a strong foundation for the rational design of next-generation cruzain inhibitors for the treatment of Chagas disease. The methodologies and conceptual frameworks presented in this guide are intended to support researchers in this critical endeavor.

References

K777: A Cysteine Protease Inhibitor with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

K777, also known as loxistatin, is a potent, irreversible inhibitor of cysteine proteases. Its mechanism of action is centered around a vinyl sulfone moiety that covalently modifies the active site cysteine residue of target proteases, leading to their inactivation. This small molecule has demonstrated significant efficacy against a range of cysteine proteases, most notably cruzain, the major cysteine protease of Trypanosoma cruzi (the causative agent of Chagas disease), as well as human cathepsins B and L.[1][2][3] Its ability to inhibit host cathepsins has also positioned it as a broad-spectrum antiviral agent, with demonstrated activity against SARS-CoV-2.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways.

Mechanism of Action

This compound is a dipeptide analogue featuring an electrophilic vinyl sulfone group.[4] This functional group is key to its irreversible inhibitory activity. The catalytic cysteine residue in the active site of the target protease initiates a nucleophilic attack on the vinyl sulfone. This results in the formation of a stable, covalent thioether bond between the inhibitor and the enzyme, rendering the protease inactive.[6]

Figure 1: Covalent modification of a cysteine protease by this compound.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against a variety of cysteine proteases from different organisms. The following tables summarize key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for target enzymes, as well as the effective concentrations (EC50) observed in cell-based assays for antiviral and antiparasitic activity.

Enzyme Inhibition Data

| Target Protease | Organism/Family | Ki (µM) | IC50 (nM) | Reference(s) |

| Cathepsin S | Human | 0.002 | - | [7] |

| Cathepsin L | Human | 0.05 | - | [7] |

| Cathepsin K | Human | 0.4 | - | [7] |

| Cathepsin B | Human | 3 | - | [7] |

| Cathepsin C | Human | >100 | - | [7] |

| Cruzain | Trypanosoma cruzi | - | 5 | [6] |

| CYP3A4 | Human | - | 60 | [1][2] |

Antiviral Activity (Pseudovirus Entry Inhibition)

| Virus | IC50 (nM) | Reference(s) |

| SARS-CoV | 0.68 | [1][2] |

| EBOV | 0.87 | [1][2] |

| HCoV-229E | 1.48 | [1] |

| MERS-CoV | 46.12 | [1] |

| SUDV | 1.14 | [1] |

| TAFV | 2.26 | [1] |

| RESTV | 3.37 | [1] |

| BEBOV | 5.91 | [1] |

| MARV | 1.9 | [1] |

| Nipah | 0.42 | [1] |

Anti-SARS-CoV-2 Activity (Cell-Based Assays)

| Cell Line | EC50 | Reference(s) |

| Vero E6 | < 74 nM | [4][8] |

| HeLa/ACE2 | 4 nM | [4][8] |

| A549/ACE2 | < 80 nM | [4][8] |

| Caco-2 | 4.3 µM (EC90) | [8] |

| Calu-3/2B4 | 7 nM | [8] |

| Calu-3 (ATCC) | > 10 µM | [8] |

Antiparasitic and Other Cellular Activities

| Activity | Cell Line/Organism | IC50 | Reference(s) |

| T. b. brucei mortality | Trypanosomes | 0.1 µM | [7] |

| CCL17 Binding Inhibition | Hut78 cells | 57 nM | [1] |

| CCL17-induced Chemotaxis Inhibition | Hut78 cells | 8.9 nM | [1] |

Signaling Pathway: Inhibition of Viral Entry

This compound's antiviral activity, particularly against SARS-CoV-2, is primarily attributed to its inhibition of host cell cathepsins, which are crucial for viral entry.[4] The SARS-CoV-2 spike protein requires proteolytic processing to mediate fusion with the host cell membrane. In the endosomal pathway, cathepsin L is responsible for this cleavage. By inhibiting cathepsin L, this compound prevents the necessary processing of the spike protein, thereby blocking viral entry and subsequent replication.[4][5][9]

Figure 2: this compound blocks SARS-CoV-2 entry by inhibiting Cathepsin L.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the general methodologies for key assays used to characterize this compound.

Cysteine Protease Inhibition Assay (General Protocol)

This protocol describes a typical in vitro assay to determine the inhibitory activity of this compound against a purified cysteine protease.

Materials:

-

Purified cysteine protease (e.g., Cathepsin L, Cruzain)

-

Fluorogenic peptide substrate specific for the protease

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In the wells of a 96-well plate, add the this compound dilutions. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the purified cysteine protease to each well (except the no-enzyme control) and incubate for a pre-determined time at a specific temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.

-

Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Viral Entry Assay (Pseudovirus)

This protocol outlines a common method to assess the effect of this compound on viral entry using a pseudotyped virus system.

Materials:

-

Host cells expressing the target viral receptor (e.g., HEK293T-ACE2)

-

Pseudovirus particles carrying a reporter gene (e.g., luciferase or GFP) and the viral envelope protein of interest (e.g., SARS-CoV-2 Spike)

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

96-well clear-bottom white plates (for luciferase) or clear plates (for GFP)

-

Reagents for the reporter gene assay (e.g., luciferase substrate)

-

Plate reader (luminometer or fluorescence microscope/plate reader)

Procedure:

-

Seed the host cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period before or during infection. Include a vehicle control (DMSO).

-

Infect the cells with the pseudovirus particles.

-

Incubate for a period sufficient for viral entry, gene expression, and reporter protein accumulation (e.g., 48-72 hours).

-

For luciferase reporter assays, lyse the cells and add the luciferase substrate. Measure luminescence using a luminometer.

-

For GFP reporter assays, visualize and quantify the GFP-positive cells using fluorescence microscopy or a plate reader.

-

Calculate the percent inhibition of viral entry for each this compound concentration relative to the vehicle control.

-

Determine the EC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting to a dose-response curve.

Figure 3: General workflow for a cell-based pseudovirus entry assay.

Preclinical and Clinical Development

This compound has undergone preclinical and clinical evaluation for both Chagas disease and COVID-19.

-

Chagas Disease: this compound has been shown to be effective in animal models of T. cruzi infection, reducing parasite burden and ameliorating cardiac damage.[10][11] It has progressed to IND-enabling studies and has been evaluated in Phase I clinical trials.[12][13]

-

COVID-19: The potent in vitro activity of this compound against SARS-CoV-2 led to its investigation as a potential therapeutic for COVID-19. It has been evaluated in animal models, where it demonstrated a reduction in lung pathology.[14] this compound has also been the subject of Phase I clinical trials to assess its safety in humans for this indication.[5]

Conclusion

This compound is a well-characterized cysteine protease inhibitor with a clear, irreversible mechanism of action. Its potent activity against cruzain and host cell cathepsins has established it as a promising therapeutic candidate for Chagas disease and viral infections like COVID-19. The extensive quantitative data available provides a solid foundation for further research and development. The experimental protocols outlined in this guide serve as a starting point for researchers aiming to investigate this compound or similar compounds. As this compound continues to be evaluated in clinical settings, it holds the potential to address significant unmet medical needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Cysteine Protease Inhibitor | DC Chemicals [dcchemicals.com]

- 3. This compound (Chagas) | DNDi [dndi.org]

- 4. A cysteine protease inhibitor blocks SARS-CoV-2 infection of human and monkey cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. azolifesciences.com [azolifesciences.com]

- 6. researchopenworld.com [researchopenworld.com]

- 7. caymanchem.com [caymanchem.com]

- 8. A Clinical-Stage Cysteine Protease Inhibitor blocks SARS-CoV-2 Infection of Human and Monkey Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental Therapy for Parasitic Heart Disease May Also Help Stop COVID-19 [health.ucsd.edu]

- 10. Two approaches to discovering and developing new drugs for Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Archive: QB3 Team to Apply for FDA Approval of New Therapeutic Drug for Chagas Disease | UC San Francisco [ucsf.edu]

- 12. grantome.com [grantome.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. biorxiv.org [biorxiv.org]

K777: A Host-Targeted Antiviral Strategy Against SARS-CoV

An In-Depth Technical Guide on the Cysteine Protease Inhibitor K777

This document provides a comprehensive technical overview of the antiviral properties of this compound, a potent, irreversible cysteine protease inhibitor, with a focus on its activity against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). While much of the recent detailed research has been conducted on SARS-CoV-2, the mechanism of action is understood to be relevant to SARS-CoV, targeting a host-cell dependency for viral entry.

Executive Summary

This compound is a dipeptide analogue featuring an electrophilic vinyl sulfone moiety, which acts as a covalent inactivator of cysteine proteases.[1][2] Its antiviral activity against coronaviruses is not directed at the virus itself, but rather at a host enzyme, Cathepsin L (CTSL), which is crucial for the processing of the viral spike (S) protein during entry into the host cell.[1][3][4][5] By inhibiting CTSL, this compound effectively blocks a necessary step in the viral lifecycle, preventing infection.[1][4][5] This host-targeted mechanism suggests a higher barrier to the development of viral resistance.[3] Studies have demonstrated this compound's potent efficacy in various cell lines, with EC50 values in the nanomolar to low micromolar range, and a favorable safety profile with no observed cytotoxicity at effective concentrations.[1][2]

Mechanism of Action: Inhibition of Host Cathepsin L

The primary antiviral mechanism of this compound against SARS-CoV is the inhibition of the host's endosomal cysteine protease, Cathepsin L.[1][3][4][5]

-

Viral Entry: SARS-CoV enters host cells via the endosomal pathway. After the virus is internalized into an endosome, its spike protein must be cleaved by host proteases to activate it for fusion with the endosomal membrane.

-

Spike Protein Priming: Cathepsin L is a key host protease responsible for this cleavage, or "priming," of the spike protein.[1][4][5]

-

Inhibition by this compound: this compound, as a potent inhibitor of Cathepsin L, blocks this essential cleavage step.[1][4][5]

-

Infection Blocked: Without proper spike protein processing, the virus cannot fuse with the endosomal membrane to release its genetic material into the cytoplasm, and the infection is halted.

Crucially, this compound does not inhibit the viral proteases of SARS-CoV-2, such as the papain-like cysteine protease or the 3CL cysteine protease, at concentrations up to 100 μM.[1][2] Its action is specific to host cell targets, primarily Cathepsin L and, to a lesser extent, Cathepsin B.[4][5]

Caption: Mechanism of this compound action. This compound inhibits host Cathepsin L, preventing spike protein cleavage and blocking viral entry.

Quantitative Antiviral Efficacy

The antiviral activity of this compound has been evaluated across multiple mammalian cell lines. The efficacy, measured by the half-maximal effective concentration (EC50), varies depending on the cell type, which is likely related to the differential expression levels of Cathepsin L and the ACE2 receptor.[3][6]

| Cell Line | Efficacy Metric | Value | Reference |

| SARS-CoV-2 | |||

| Vero E6 | EC50 | 74 nM | [1][2] |

| HeLa/ACE2 | EC50 | 4 nM | [1][2] |

| A549/ACE2 | EC50 | < 80 nM | [1][2] |

| Calu-3 | EC50 | 5.5 µM | [1] |

| Caco-2 | EC50 | 4.3 µM | [1] |

| Caco-2 | EC90 | 4.3 µM | [4][5] |

| Calu-3/2B4 (ACE2 enriched) | EC50 | 7 nM | [4][5] |

| SARS-CoV | |||

| Vero 76 | EC50 | 0.05 - 0.52 µM | [7] |

| Vero 76 | EC90 | 0.35 - 1.04 µM | [7] |

Note: No toxicity was observed for any of the host cells at this compound concentrations of 10–100 μM.[1][4][5]

Experimental Protocols

The evaluation of this compound's antiviral properties involved a series of standard and specialized in vitro assays.

Antiviral Activity Assay (Cytopathic Effect - CPE)

This assay measures the ability of a compound to prevent virus-induced cell death.

-

Cell Seeding: Host cells (e.g., Vero E6) are seeded in 96-well plates and incubated to form a confluent monolayer.

-

Compound Preparation: this compound is serially diluted to create a range of concentrations.

-

Infection and Treatment: Cell monolayers are infected with SARS-CoV at a specific multiplicity of infection (MOI). Simultaneously, the diluted this compound is added to the wells. Control wells include uninfected cells and infected, untreated cells.

-

Incubation: The plates are incubated for a period (e.g., 24-72 hours) to allow for viral replication and the development of CPE.

-

Quantification: Cell viability is assessed. This can be done visually by microscopy or quantified by adding a dye such as crystal violet or using a cell viability reagent (e.g., CellTiter-Glo).

-

Data Analysis: The concentration of this compound that inhibits CPE by 50% (EC50) is calculated from the dose-response curve.

Target Identification with Activity-Based Probes

To confirm that this compound targets host cell proteases, a specialized version of the inhibitor was used.

-

Probe Synthesis: A propargyl derivative of this compound (this compound-alkyne) is synthesized. The alkyne group enables "click chemistry."

-

Cell Treatment: Uninfected and SARS-CoV-infected Vero E6 cells are treated with this compound-alkyne.[1] This allows the probe to covalently bind to its active cellular targets. A control group is pre-treated with this compound to show that the probe's binding can be blocked.[1]

-

Cell Lysis: The cells are lysed to release their protein contents.

-

Click Chemistry: A fluorescent azide tag (e.g., Cy7 azide) is added to the lysate. The tag "clicks" onto the alkyne group of the probe, fluorescently labeling any protein that this compound-alkyne has bound to.

-

Analysis: The labeled proteins are separated by SDS-PAGE, and the gel is imaged for fluorescence. The fluorescent bands represent the protein targets of this compound. Densitometry analysis can quantify the binding.[1]

-

Target Identification: The specific protein bands corresponding to Cathepsin B and Cathepsin L are identified, confirming them as the intracellular targets of this compound.[4][5]

Spike Protein Cleavage Assay

This assay determines if this compound can block the processing of the SARS-CoV-2 spike protein by Cathepsin L.

-

Reagents: Recombinant SARS-CoV-2 spike protein and purified human Cathepsin L are used.

-

Inhibition: Cathepsin L is pre-incubated with or without this compound.

-

Cleavage Reaction: The spike protein is added to the Cathepsin L solution and incubated to allow for proteolytic cleavage.

-

Analysis: The reaction products are analyzed by SDS-PAGE and Western blot using an antibody against the spike protein.

-

Result: In the absence of this compound, cleaved fragments of the spike protein are observed. In the presence of this compound, this cleavage is blocked, demonstrating that this compound inhibits the Cathepsin L-mediated processing of the spike protein.[1][4]

Caption: General experimental workflow for evaluating the antiviral properties and mechanism of this compound against SARS-CoV.

Conclusion

This compound represents a promising host-targeted antiviral candidate for the treatment of SARS-CoV infections. Its potent, low-nanomolar efficacy in relevant cell lines is achieved by covalently inactivating the host protease Cathepsin L, a mechanism that blocks viral entry and is less susceptible to the development of viral resistance. The comprehensive in vitro data, detailing its efficacy, mechanism, and safety profile, provide a strong foundation for its consideration in the development of broad-spectrum therapies against coronaviruses.

References

- 1. A cysteine protease inhibitor blocks SARS-CoV-2 infection of human and monkey cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scitechdaily.com [scitechdaily.com]

- 4. A Clinical-Stage Cysteine Protease Inhibitor blocks SARS-CoV-2 Infection of Human and Monkey Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. azolifesciences.com [azolifesciences.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on K777 and its Effect on Cathepsin L

For Researchers, Scientists, and Drug Development Professionals

Introduction: K777 - A Covalent Cysteine Protease Inhibitor

This compound, also known as K11777, is a di-peptide analog characterized by an electrophilic vinyl sulfone moiety.[1][2] This small molecule is a potent, orally active, and irreversible inhibitor of cysteine proteases.[3] Originally identified for its efficacy against cruzain, the major cysteine protease of Trypanosoma cruzi (the parasite responsible for Chagas disease), this compound has demonstrated a broader spectrum of activity.[3] Its mechanism of action involves the formation of a stable, covalent bond with the active site cysteine residue of target proteases, leading to their irreversible inactivation.[2] This guide focuses on the interaction between this compound and human cathepsin L, a host cysteine protease implicated in various physiological and pathological processes, including viral entry.

The Target: Cathepsin L

Cathepsin L (CTSL) is a lysosomal cysteine protease belonging to the papain superfamily. Under normal physiological conditions, it is involved in protein degradation and turnover within the lysosome. However, its activity is also crucial in several pathological contexts. Notably, cathepsin L plays a key role in the entry of numerous viruses, including coronaviruses like SARS-CoV-2.[4][5] It facilitates viral entry by proteolytically processing or "priming" the viral spike (S) protein, a necessary step for the fusion of viral and host cell membranes.[4][6]

Mechanism of Irreversible Inhibition

The inhibitory activity of this compound is conferred by its vinyl sulfone "warhead." The process of inhibition is a two-step mechanism:

-

Reversible Binding: this compound initially binds non-covalently to the active site of cathepsin L, forming a reversible enzyme-inhibitor complex.[7]

-

Covalent Modification: The nucleophilic thiol group of the catalytic cysteine residue in the cathepsin L active site attacks the electrophilic β-carbon of the vinyl sulfone group.[2] This Michael addition reaction results in the formation of a stable thioether bond, permanently inactivating the enzyme.[2][7] This irreversible covalent interaction leads to a prolonged duration of action.[8]

Quantitative Data: Inhibitory Potency and Selectivity

This compound is a highly potent inhibitor of human cathepsin L. Its efficacy has been quantified in various assays, demonstrating nanomolar potency. Importantly, this compound also shows activity against other cathepsins but does not inhibit the viral proteases of SARS-CoV-2, indicating its host-directed antiviral mechanism.[9]

Table 1: Inhibition of Viral Entry by this compound in Various Cell Lines

| Cell Line | Virus | Endpoint | IC50 / EC50 | Citation |

| Vero E6 | SARS-CoV-2 | Cytopathic Effect (CPE) | 74 nM | [1][9][10] |

| HeLa/ACE2 | SARS-CoV-2 | Cytopathic Effect (CPE) | 4 nM | [1][9][10] |

| A549/ACE2 | SARS-CoV-2 | Cytopathic Effect (CPE) | <80 nM | [1][9] |

| Caco-2 | SARS-CoV-2 | Viral Titer | 4.3 µM | [1][10] |

| Calu-3 | SARS-CoV-2 | Cytopathic Effect (CPE) | 5.5 µM | [1][10] |

| Vero E6 or HEK293 | SARS-CoV Pseudovirus | Viral Entry | 0.68 nM | [3] |

| Vero E6 or HEK293 | EBOV Pseudovirus | Viral Entry | 0.87 nM | [3] |

The variability in EC50 values across different cell lines is strongly correlated with the expression levels of cathepsin L in those cells.[1]

Experimental Protocols

Cathepsin L Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of this compound against purified cathepsin L using a fluorogenic substrate.

Workflow:

Detailed Methodology:

-

Reagent Preparation :

-

Prepare a 1x Cathepsin L assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with 10 mM DTT and 1 mM EDTA).[11]

-

Thaw and dilute human recombinant Cathepsin L enzyme on ice to the desired working concentration in the assay buffer.[12]

-

Prepare serial dilutions of this compound in the assay buffer. The solvent (e.g., DMSO) concentration should be kept constant across all wells.

-

Prepare the fluorogenic substrate, such as Ac-Phe-Arg-AFC (Ac-FR-AFC), by diluting a stock solution in the assay buffer.[12]

-

-

Assay Procedure :

-

In a 96-well black microplate, add the this compound dilutions to the "Test Inhibitor" wells. Add assay buffer to the "Positive Control" (enzyme activity without inhibitor) and "Background Control" (substrate only) wells.[13]

-

Add the diluted Cathepsin L enzyme solution to all wells except the "Background Control" wells.

-

Pre-incubate the plate at 37°C for approximately 15-30 minutes to allow the inhibitor to interact with the enzyme.[13]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.[12]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[12]

-

-

Data Acquisition and Analysis :

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[12][13]

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each this compound concentration relative to the positive control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

SARS-CoV-2 Pseudovirus Entry Inhibition Assay

This protocol outlines a method to assess the ability of this compound to block SARS-CoV-2 entry into host cells using a replication-incompetent pseudovirus system. This assay can be performed under Biosafety Level 2 (BSL-2) conditions.[14]

Workflow:

Detailed Methodology:

-

Cell Seeding :

-

Inhibitor Treatment :

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the this compound dilutions. Incubate for 1-2 hours at 37°C.[14]

-

-

Pseudovirus Infection :

-

Incubation and Measurement :

-

Incubate the plates for 48-72 hours at 37°C to allow for viral entry and expression of the reporter gene.[14]

-

If using a luciferase reporter, lyse the cells and add a luciferase substrate. Measure the relative light units (RLUs) using a luminometer.[17]

-

If using a GFP reporter, quantify the number of GFP-positive cells using fluorescence microscopy or flow cytometry.[15]

-

-

Data Analysis :

-

Normalize the RLU or GFP signal of the this compound-treated wells to the "Virus Control" wells.

-

Calculate the EC50 value by plotting the percent inhibition against the log of the this compound concentration.[17]

-

Biological Effect: Blocking Viral Entry

The primary antiviral effect of this compound against cathepsin L-dependent viruses is the inhibition of viral entry. For SARS-CoV-2, entry into host cells can occur via two main pathways:

-

Direct Fusion at the Plasma Membrane: This pathway is mediated by the cell surface protease TMPRSS2.[6]

-

Endosomal Entry: Following binding to the ACE2 receptor, the virus is endocytosed. Inside the endosome, the low pH environment activates cathepsin L, which then cleaves the viral spike protein. This cleavage is essential to expose the fusion peptide, allowing the viral membrane to fuse with the endosomal membrane and release the viral genome into the cytoplasm.[6][18][19]

This compound specifically blocks the endosomal entry pathway by inhibiting cathepsin L. In cells where entry is primarily dependent on cathepsin L (like Vero E6), this compound is a highly potent inhibitor of infection.[1] In cells that also express TMPRSS2, both pathways may be utilized, potentially reducing the efficacy of this compound as a monotherapy.[1]

Summary and Conclusion

This compound is a potent, irreversible covalent inhibitor of the host cysteine protease cathepsin L. Its vinyl sulfone moiety forms a stable adduct with the catalytic cysteine residue, leading to permanent inactivation of the enzyme. This mechanism has been leveraged to demonstrate significant antiviral activity against cathepsin L-dependent viruses, most notably SARS-CoV-2. By preventing the proteolytic priming of the viral spike protein within the endosome, this compound effectively blocks a critical pathway for viral entry and infection. The efficacy of this compound is cell-type dependent and correlates with the cellular levels of cathepsin L. While initially developed as a treatment for Chagas disease, its potent host-directed antiviral properties make this compound and similar cathepsin L inhibitors important tools for virology research and promising candidates for the development of broad-spectrum antiviral therapeutics.

References

- 1. A cysteine protease inhibitor blocks SARS-CoV-2 infection of human and monkey cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]

- 3. abmole.com [abmole.com]

- 4. medrxiv.org [medrxiv.org]

- 5. Cathepsin L Functionally Cleaves the Severe Acute Respiratory Syndrome Coronavirus Class I Fusion Protein Upstream of Rather than Adjacent to the Fusion Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of host proteases in the entry of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX [elifesciences.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Selective imaging of cathepsin L in breast cancer by fluorescent activity-based probes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04303A [pubs.rsc.org]

- 12. resources.novusbio.com [resources.novusbio.com]

- 13. abcam.com [abcam.com]

- 14. mednexus.org [mednexus.org]

- 15. Frontiers | Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol [frontiersin.org]

- 16. Spike substitutions E484D, P812R and Q954H mediate ACE2-independent entry of SARS-CoV-2 across different cell lines | PLOS One [journals.plos.org]

- 17. Establishment and validation of a pseudovirus neutralization assay for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 19. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

Investigating the CCR4 Antagonist Activity of K777: A Technical Guide

This in-depth technical guide explores the core antagonist activity of K777 on the CC chemokine receptor 4 (CCR4). Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying molecular pathways.

Introduction to this compound and CCR4

This compound is a small molecule that has been identified as a potent and selective antagonist of CCR4, a G protein-coupled receptor (GPCR).[1][2] CCR4 is a key regulator of the chemotaxis of Th2 lymphocytes, making it a significant target in the study and potential treatment of allergic diseases.[1][2][3] this compound's interaction with CCR4 extends beyond simple blockade, involving the induction of receptor internalization, a mechanism that contributes to its potent inhibition of chemotaxis.[1][2][3]

While this compound demonstrates significant CCR4 antagonist activity, it is also recognized as a potent, orally active, and irreversible cysteine protease inhibitor.[4][5] It inhibits cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease.[6] Furthermore, this compound is a potent inhibitor of CYP3A4 and has shown broad-spectrum antiviral activity by targeting cathepsin-mediated cell entry.[4][5][7] This multifaceted activity profile is crucial for a comprehensive understanding of its biological effects.

Quantitative Analysis of this compound's CCR4 Antagonist Activity

The antagonist activity of this compound on CCR4 has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and other relevant metrics.

| Assay | Cell Line | Ligand | IC50 Value | Reference |

| CCL17 Binding Inhibition | Hut78 | CCL17 | 57 nmol/l | [1][2][3][5] |

| CCL17-Induced Chemotaxis Inhibition | Hut78 | CCL17 | 8.9 nmol/l | [1][2][3][5] |

| CYP3A4 Inhibition | - | - | 60 nM | [4][5] |

| SARS-CoV Pseudovirus Entry Inhibition | - | - | 0.68 nM | [4][5] |

| EBOV Pseudovirus Entry Inhibition | - | - | 0.87 nM | [4][5] |

Mechanism of Action: Beyond Simple Blockade

This compound exhibits a unique mechanism of action as a CCR4 antagonist. It not only competitively inhibits the binding of the natural CCR4 ligand, CCL17, but also induces the internalization of the CCR4 receptor.[1][2][3] This internalization leads to a reduction of approximately 50% of cell surface CCR4, which contributes to its potent inhibition of chemotaxis.[1][2]

Importantly, this compound is not a CCR4 agonist; it does not induce calcium mobilization on its own.[1][2] Instead, it effectively abolishes CCL17-induced calcium mobilization, confirming its antagonistic properties.[1] Furthermore, this compound demonstrates high selectivity for CCR4, with marginal inhibition of CCR8- and CXCR4-mediated chemotaxis only at concentrations more than 100-fold higher than its IC50 for CCR4.[1] A Scatchard plot analysis has revealed a single high-affinity binding site for this compound on the CCR4 molecule.[1][2]

Figure 1: this compound's antagonistic mechanism on the CCR4 signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the CCR4 antagonist activity of this compound.

-

Cell Line: Hut78, a human T-cell lymphoma cell line endogenously expressing CCR4, is commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Purpose: To evaluate the ability of this compound to inhibit cell migration towards a CCR4 ligand.

-

Method: A transwell migration assay is performed using a chamber with a porous membrane (e.g., 5 µm pores).

-

The lower chamber is filled with medium containing a specific concentration of a CCR4 ligand, such as CCL17.

-

Hut78 cells, pre-incubated with varying concentrations of this compound or vehicle control, are placed in the upper chamber.

-

The chamber is incubated for a set period (e.g., 2-4 hours) at 37°C.

-

The number of cells that have migrated to the lower chamber is quantified, typically by flow cytometry or manual cell counting.

-

The percentage of inhibition is calculated relative to the vehicle control.

-

-

Purpose: To determine the ability of this compound to displace the binding of a radiolabeled CCR4 ligand.

-

Method:

-

Hut78 cell membranes or whole cells are incubated with a radiolabeled CCR4 ligand (e.g., ¹²⁵I-CCL17) in the presence of varying concentrations of this compound.

-

After incubation, bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured using a gamma counter.

-

The IC50 value is determined from a concentration-response curve.

-

-

Purpose: To assess whether this compound has agonistic or antagonistic effects on CCR4-mediated intracellular calcium signaling.

-

Method:

-

Hut78 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

The baseline fluorescence is measured.

-

Cells are stimulated with CCL17 in the presence or absence of this compound.

-

Changes in intracellular calcium concentration are monitored by measuring the change in fluorescence intensity over time using a fluorometric imaging plate reader or flow cytometer.

-

-

Purpose: To quantify the effect of this compound on the internalization of the CCR4 receptor.

-

Method:

-

Hut78 cells are treated with this compound or a control for a specific duration.

-

The level of CCR4 expression on the cell surface is measured using flow cytometry with a fluorescently labeled anti-CCR4 antibody.

-

The reduction in mean fluorescence intensity compared to the control is indicative of receptor internalization.

-

Figure 2: Experimental workflow for evaluating this compound's CCR4 antagonist activity.

Conclusion

This compound is a potent and selective antagonist of the CCR4 receptor, demonstrating a multifaceted mechanism of action that includes both competitive binding inhibition and induction of receptor internalization.[1][2][3] Its ability to potently inhibit CCL17-induced chemotaxis highlights its potential as a pharmacological tool for studying Th2-mediated inflammatory responses. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers investigating the intricate biology of CCR4 and the therapeutic potential of its antagonists. It is imperative for researchers to consider the compound's additional activities as a cysteine protease and CYP3A4 inhibitor when designing experiments and interpreting results.

References

- 1. karger.com [karger.com]

- 2. Internalization of CCR4 and inhibition of chemotaxis by this compound, a potent and selective CCR4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Internalization of CCR4 and Inhibition of Chemotaxis by this compound, a Potent and Selective CCR4 Antagonist [scite.ai]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (Chagas) | DNDi [dndi.org]

- 7. A Clinical-Stage Cysteine Protease Inhibitor blocks SARS-CoV-2 Infection of Human and Monkey Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

K777: A Cysteine Protease Inhibitor with Broad-Spectrum Therapeutic Potential

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Promising Antiviral and Antiparasitic Compound

Abstract

K777, a dipeptidyl vinyl sulfone, has emerged as a significant compound in drug discovery due to its potent and irreversible inhibition of cysteine proteases. Originally investigated for the treatment of Chagas disease by targeting the Trypanosoma cruzi protease cruzain, this compound has more recently garnered substantial interest as a potential therapeutic for COVID-19. Its efficacy in this context stems from its ability to inhibit human cathepsin L, a host protease essential for the entry of SARS-CoV-2 into cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, supplemented with detailed experimental protocols and quantitative data to support researchers and drug development professionals.

Discovery and Historical Context

The journey of this compound began at Khepri Pharmaceuticals, where it was initially developed as a potent inhibitor of human cathepsin S.[1] Cathepsins are a class of proteases involved in various physiological and pathological processes, making them attractive targets for therapeutic intervention. The core structure of this compound features a vinyl sulfone moiety, a class of compounds known to act as mechanism-based, irreversible inhibitors of cysteine proteases.[2]

The compound, also known as K11777, later demonstrated significant efficacy against parasitic proteases, particularly cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease.[3] This discovery shifted the primary research focus towards its development as an antiparasitic agent. More recently, with the advent of the COVID-19 pandemic, the known role of human cathepsin L in the processing of the SARS-CoV-2 spike protein for viral entry led to the repositioning of this compound as a promising antiviral candidate.[4][5][6]

Synthesis of this compound

The synthesis of this compound, a dipeptidyl vinyl sulfone, involves a multi-step process. While several synthetic routes for vinyl sulfones have been described, a common approach involves the coupling of a dipeptide fragment to a vinyl sulfone electrophile.

Experimental Protocol: Synthesis of this compound

The following is a representative, multi-step synthesis adapted from literature procedures for dipeptidyl vinyl sulfones.

Step 1: Synthesis of the Dipeptide Fragment

-

N-protection of L-phenylalanine: L-phenylalanine is reacted with a suitable N-protecting group, such as Boc anhydride (Di-tert-butyl dicarbonate), in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) to yield N-Boc-L-phenylalanine.

-

Amide Coupling: The N-Boc-L-phenylalanine is then coupled with N-methylpiperazine. This is typically achieved using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in a polar aprotic solvent like dimethylformamide (DMF).

-

Deprotection: The Boc protecting group is removed from the resulting intermediate using an acid, such as trifluoroacetic acid (TFA) in DCM, to yield the free amine of the dipeptide fragment.

Step 2: Synthesis of the Vinyl Sulfone Moiety

-

Preparation of the Aldehyde: A suitable starting material, such as L-homophenylalanine, is converted to its corresponding aldehyde. This can be achieved through various oxidation methods.

-

Horner-Wadsworth-Emmons Reaction: The aldehyde is then reacted with a phosphonate reagent, such as diethyl (phenylsulfonylmethyl)phosphonate, in the presence of a strong base (e.g., sodium hydride) to form the vinyl sulfone. This reaction establishes the double bond with the desired (E)-stereochemistry.

Step 3: Final Coupling and Deprotection

-

Reductive Amination: The dipeptide fragment from Step 1 is coupled to the vinyl sulfone aldehyde from Step 2 via reductive amination. This involves the formation of an imine intermediate, which is then reduced, for example, with sodium triacetoxyborohydride.

-

Final Product: The resulting compound is this compound, which can be purified by column chromatography.

Mechanism of Action

This compound exerts its biological effects through the irreversible covalent inhibition of cysteine proteases. The vinyl sulfone group acts as a Michael acceptor for the nucleophilic thiol group of the active site cysteine residue in these enzymes.

Inhibition of Cruzain

In Trypanosoma cruzi, cruzain is essential for parasite survival, playing roles in nutrition, immune evasion, and differentiation. This compound binds to the active site of cruzain, and the catalytic cysteine residue attacks the electrophilic vinyl sulfone. This forms a stable thioether bond, leading to the irreversible inactivation of the enzyme and subsequent death of the parasite.

Inhibition of Human Cathepsin L and Antiviral Activity

The entry of SARS-CoV-2 into host cells is a multi-step process mediated by the viral spike (S) protein. For entry via the endosomal pathway, the S protein must be cleaved by host proteases to expose the fusion peptide. Cathepsin L, a lysosomal cysteine protease, is a key enzyme in this process. This compound inhibits human cathepsin L, thereby preventing the necessary cleavage of the S protein and blocking the fusion of the viral and endosomal membranes. This effectively halts the viral life cycle at the entry stage.[4][5][6]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound against Cysteine Proteases

| Target Enzyme | Organism | Inhibition Constant (Ki) |

| Cruzain | Trypanosoma cruzi | Data not consistently reported |

| Cathepsin L | Human | 7 nM[4] |

| Cathepsin B | Human | Data not consistently reported |

| Cathepsin S | Human | Data not consistently reported |

Table 2: In Vitro Antiviral Efficacy of this compound against SARS-CoV-2

| Cell Line | EC50 / IC50 | Reference |

| Vero E6 | < 74 nM | [4] |

| HeLa/ACE2 | 4 nM | [4] |

| Caco-2 | EC90 = 4.3 µM | [4] |

| A549/ACE2 | < 80 nM | [4] |

| Calu-3/2B4 | 7 nM | [4] |

Table 3: Preclinical Pharmacokinetic and Toxicology Data for this compound

| Species | Dosing | Key Findings |

| Rat | 14-day GLP toxicity study | NOAEL > 50 mg/kg/day |

| Dog | Oral administration | Ameliorated cardiac damage in a Chagas disease model |

Experimental Protocols

Cruzain Inhibition Assay

This protocol is adapted from standard fluorometric assays for cysteine protease activity.

-

Reagents:

-

Recombinant cruzain

-

Assay Buffer: 100 mM sodium acetate, 5 mM DTT, pH 5.5

-

Substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin)

-

This compound (or test compound) dissolved in DMSO

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well black microplate, add 2 µL of the this compound dilution to each well.

-

Add 100 µL of cruzain solution (in assay buffer) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 100 µL of the Z-Phe-Arg-AMC substrate solution (in assay buffer).

-

Monitor the increase in fluorescence (Ex/Em = 380/460 nm) over time using a microplate reader.

-

Calculate the rate of reaction and determine the IC50 value for this compound.

-

Cathepsin L Inhibition Assay

This protocol is similar to the cruzain assay, with modifications for the specific enzyme.

-

Reagents:

-

Recombinant human cathepsin L

-

Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

-

Substrate: Z-Phe-Arg-AMC

-

This compound (or test compound) dissolved in DMSO

-

-

Procedure:

-

Follow the same steps as for the cruzain inhibition assay, substituting cathepsin L for cruzain.

-

The fluorescence is monitored at the same wavelengths (Ex/Em = 380/460 nm).

-

Calculate the rate of reaction and determine the IC50 value for this compound against cathepsin L.

-

SARS-CoV-2 Pseudovirus Entry Assay

This assay measures the ability of a compound to inhibit the entry of a non-replicating pseudovirus expressing the SARS-CoV-2 spike protein.

-

Materials:

-

HEK293T cells stably expressing ACE2

-

Pseudovirus (e.g., lentiviral or VSV-based) expressing SARS-CoV-2 Spike protein and a reporter gene (e.g., luciferase or GFP)

-

This compound (or test compound)

-

-

Procedure:

-

Seed HEK293T-ACE2 cells in a 96-well plate.

-

The next day, treat the cells with serial dilutions of this compound for 1-2 hours.

-

Infect the cells with the SARS-CoV-2 pseudovirus.

-

After 48-72 hours, measure the reporter gene expression (luciferase activity or GFP fluorescence).

-

Calculate the percentage of inhibition and determine the EC50 value for this compound.

-

Visualizations

Signaling Pathway of SARS-CoV-2 Entry and Inhibition by this compound

Caption: SARS-CoV-2 endosomal entry pathway and its inhibition by this compound.

Experimental Workflow for this compound Antiviral Efficacy Testing

Caption: General workflow for assessing the in vitro antiviral efficacy of this compound.

Conclusion

This compound is a versatile and potent cysteine protease inhibitor with a rich history of investigation for diverse therapeutic applications. Its well-defined mechanism of action, targeting both parasitic and host proteases, underscores its potential as a broad-spectrum therapeutic agent. The detailed synthetic and experimental protocols provided in this guide, along with the comprehensive quantitative data, offer a valuable resource for the scientific community to further explore the therapeutic utility of this compound and related compounds in the ongoing fight against infectious diseases. The promising preclinical data warrant further investigation in clinical settings to fully elucidate its safety and efficacy in humans.

References

- 1. aacrmeetingnews.org [aacrmeetingnews.org]

- 2. Coronavirus - Wikipedia [en.wikipedia.org]

- 3. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. modelling-how-increased-cathepsin-b-l-and-decreased-tmprss2-usage-for-cell-entry-by-the-sars-cov-2-omicron-variant-may-affect-the-efficacy-and-synergy-of-tmprss2-and-cathepsin-b-l-inhibitors - Ask this paper | Bohrium [bohrium.com]

K777: A Technical Whitepaper on its Broad-Spectrum Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

K777, a potent, irreversible cysteine protease inhibitor, has emerged as a promising broad-spectrum antiviral agent. This document provides a comprehensive technical overview of its antiviral activity, mechanism of action, and the experimental methodologies used to characterize its effects. By inhibiting host cell cathepsins, particularly cathepsin L, this compound effectively blocks the entry of a wide range of viruses that rely on this enzyme for spike protein processing and subsequent fusion with host cell membranes. This whitepaper consolidates quantitative data on its efficacy against various viral families, details the experimental protocols for key assays, and presents visual diagrams of the underlying signaling pathways and experimental workflows.

Introduction

The emergence of novel and re-emerging viral pathogens necessitates the development of broad-spectrum antiviral therapies. This compound (also known as K11777) is a di-peptide analog containing an electrophilic vinyl-sulfone moiety that acts as a covalent inactivator of cathepsins.[1] Initially investigated for its anti-parasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease, this compound has demonstrated significant potential as a host-directed antiviral.[2] Its mechanism of targeting a host enzyme rather than a viral component suggests a higher barrier to the development of viral resistance.[2] This technical guide synthesizes the current scientific knowledge on the antiviral capabilities of this compound, providing a resource for researchers and drug development professionals.

Quantitative Antiviral Activity of this compound

The broad-spectrum antiviral activity of this compound has been quantified against a diverse array of viruses, primarily through in vitro cell-based assays. The following tables summarize the key efficacy (EC50 and IC50) and cytotoxicity (CC50) data from various studies.

Table 1: Antiviral Activity of this compound Against Coronaviruses

| Virus | Cell Line | Assay Type | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference(s) |

| SARS-CoV-2 | Vero E6 | Cytopathic Effect (CPE) | 74 nM | >10-100 μM | >135-1351 | [1][3] |

| SARS-CoV-2 | HeLa/ACE2 | CPE | 4 nM | >10-100 μM | >2500-25000 | [1][3] |

| SARS-CoV-2 | A549/ACE2 | CPE | <80 nM | >10-100 μM | >125-1250 | [1][3] |

| SARS-CoV-2 | Caco-2 | Virus Titer | Low μM range (EC90 = 4.3 μM) | >10-100 μM | - | [1][3] |

| SARS-CoV-2 | Calu-3 | CPE | Low μM range | >10-100 μM | - | [1][3] |

| SARS-CoV (Pseudovirus) | - | Pseudovirus Entry | 0.68 nM | - | - | [4] |

| MERS-CoV (Pseudovirus) | - | Pseudovirus Entry | 46.12 nM | - | - | [4] |

| HCoV-229E (Pseudovirus) | - | Pseudovirus Entry | 1.48 nM | - | - | [4] |

| HCoV-NL63 (Pseudovirus) | - | Pseudovirus Entry | 6.78 nM | - | - | [4] |

Table 2: Antiviral Activity of this compound Against Filoviruses (Pseudovirus Entry Assays)

| Virus | IC50 | Reference(s) |

| Ebola Virus (EBOV) | 0.87 nM | [4] |

| Sudan Virus (SUDV) | 1.14 nM | [4] |

| Taï Forest Virus (TAFV) | 2.26 nM | [4] |

| Reston Virus (RESTV) | 3.37 nM | [4] |

| Bundibugyo Virus (BDBV) | 5.91 nM | [4] |

| Marburg Virus (MARV) | 1.9 nM | [4] |

Table 3: Antiviral Activity of this compound Against Other Viruses (Pseudovirus Entry Assays)

| Virus | IC50 | Reference(s) |

| Nipah Virus | 0.42 nM | [4] |

Table 4: Cytotoxicity of this compound

| Cell Line | Assay Type | CC50 | Reference(s) |

| HeLa | Alamar blue | - | [4] |

| J774.1 (mouse) | Alamar blue | 41 μM | [4] |

| Vero E6 | - | >10-100 μM | [1][3] |

| HeLa/ACE2 | - | >10-100 μM | [1][3] |

| Caco-2 | - | >10-100 μM | [1][3] |

| A549/ACE2 | - | >10-100 μM | [1][3] |

| Calu-3 | - | >10-100 μM | [1][3] |

Mechanism of Action: Inhibition of Host Cathepsin L

The primary antiviral mechanism of this compound is the inhibition of host cell cysteine proteases, particularly cathepsin L.[1][3] Many enveloped viruses, including coronaviruses and filoviruses, rely on host proteases to cleave their surface glycoproteins (spike proteins) as a prerequisite for fusion with the host cell membrane and subsequent entry into the cytoplasm.

Viral Entry Pathway

For viruses like SARS-CoV-2, the spike protein must be cleaved at two sites: the S1/S2 boundary and the S2' site. While the S1/S2 cleavage can occur by furin in the producer cell, the S2' cleavage is often mediated by host proteases in the target cell. This can occur via two main pathways:

-

Plasma Membrane Fusion: The serine protease TMPRSS2 on the cell surface can cleave the spike protein, leading to direct fusion at the plasma membrane.

-

Endosomal Fusion: Following endocytosis, the acidic environment of the endosome activates cathepsin L, which then cleaves the spike protein, triggering fusion from within the endosome.

This compound specifically targets the endosomal fusion pathway by irreversibly inhibiting cathepsin L.[1][3] It is important to note that this compound does not inhibit the viral proteases of SARS-CoV-2 (papain-like protease and 3CL protease).[1]

Caption: this compound inhibits viral entry by blocking Cathepsin L-mediated spike protein cleavage.

Experimental Protocols

This section outlines the general methodologies for key experiments used to evaluate the antiviral potential of this compound.

Pseudovirus Entry Assay

This assay is used to determine the effect of a compound on viral entry mediated by specific viral glycoproteins.

Principle: Pseudoviruses are replication-defective viral particles that express a specific viral envelope protein (e.g., SARS-CoV-2 spike protein) on their surface and contain a reporter gene (e.g., luciferase or GFP). Inhibition of viral entry is quantified by a reduction in the reporter gene expression.

Detailed Protocol:

-

Cell Seeding: Seed target cells (e.g., HEK293T-ACE2) in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Incubation: Pre-incubate the cells with the diluted this compound for a specified time (e.g., 1-2 hours) at 37°C.

-

Infection: Add the pseudovirus suspension to each well.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Readout:

-

For luciferase-based assays, lyse the cells and measure luminescence using a plate reader.

-

For GFP-based assays, quantify the number of GFP-positive cells using fluorescence microscopy or flow cytometry.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

References

K777's Interaction with Viral Glycoproteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of novel and re-emerging viral pathogens necessitates the development of broad-spectrum antiviral therapeutics. One promising strategy is the inhibition of host factors essential for viral replication, a concept exemplified by the cysteine protease inhibitor K777. This technical guide provides an in-depth analysis of the interaction between this compound and viral glycoproteins, focusing on its mechanism of action, quantitative antiviral activity, and the experimental methodologies used for its characterization. This compound, an irreversible inhibitor of cathepsins B and L, effectively blocks the entry of a wide range of enveloped viruses by preventing the proteolytic cleavage of their surface glycoproteins, a critical step for viral fusion and entry into host cells. This document consolidates key data on this compound's efficacy and outlines detailed protocols for the assays used to evaluate its antiviral properties, providing a valuable resource for researchers in the field of antiviral drug development.

Introduction

Viral entry into host cells is a multistep process initiated by the binding of viral surface glycoproteins to specific host cell receptors. For many enveloped viruses, a subsequent crucial step is the proteolytic processing of these glycoproteins by host proteases. This cleavage event triggers conformational changes in the glycoprotein, exposing a fusion peptide that mediates the fusion of the viral envelope with a host cell membrane, allowing the release of the viral genome into the cytoplasm.

Host cysteine proteases, particularly cathepsin B and cathepsin L, which are primarily located in endosomes, play a pivotal role in the entry of numerous viruses, including coronaviruses, filoviruses, and paramyxoviruses.[1] The dependence of these viruses on host proteases for glycoprotein processing presents an attractive target for broad-spectrum antiviral therapies. By inhibiting a host factor, the likelihood of the virus developing resistance is significantly reduced compared to drugs targeting viral proteins.[2]

This compound is a potent, irreversible dipeptide vinyl sulfone inhibitor of cysteine proteases, with particularly strong activity against cathepsins B and L.[3][4] Originally developed as a treatment for Chagas disease, its ability to block the entry of various pathogenic viruses has garnered significant interest. This guide details the molecular interactions and antiviral effects of this compound, providing a comprehensive resource for its study and potential therapeutic application.

Mechanism of Action: Inhibition of Host-Mediated Glycoprotein Cleavage

The primary antiviral mechanism of this compound is the inhibition of host cell cathepsins, which are essential for the proteolytic activation of viral glycoproteins.[5][6] Unlike antiviral agents that directly target viral components, this compound acts on the host cellular machinery that viruses hijack for their own replication.

The Role of Cathepsins in Viral Entry

Many enveloped viruses, after binding to their cellular receptors, are internalized into endosomes. The acidic environment of the endosome activates cathepsins B and L, which then cleave the viral glycoprotein.[1] This cleavage is a prerequisite for the subsequent fusion of the viral and endosomal membranes. For instance, the spike (S) protein of SARS-CoV-2 and the glycoprotein (GP) of Ebola virus both require cathepsin-mediated cleavage for efficient entry into host cells.[2][5]

This compound as a Cathepsin Inhibitor

This compound covalently modifies the active site cysteine residue of cathepsins B and L, leading to their irreversible inactivation.[7] By inhibiting these proteases, this compound prevents the cleavage of viral glycoproteins, thereby trapping the virus within the endosome and preventing the release of its genetic material into the cytoplasm.[6] Importantly, this compound has been shown to not inhibit the viral proteases of SARS-CoV-2, such as the papain-like protease and the 3CL protease, confirming that its antiviral activity is mediated through the inhibition of host factors.[6]

References

- 1. static.igem.org [static.igem.org]

- 2. researchgate.net [researchgate.net]

- 3. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Pseudovirus (PSV) Assay [bio-protocol.org]

- 6. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guidelines for accurate EC50/IC50 estimation | Semantic Scholar [semanticscholar.org]

Methodological & Application

K777 In Vitro Antiviral Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

K777, a potent, irreversible cysteine protease inhibitor, has demonstrated significant in vitro antiviral activity against a range of viruses, notably including SARS-CoV-2. This document provides detailed application notes and experimental protocols for assessing the antiviral efficacy of this compound. The primary mechanism of action for its antiviral properties is the inhibition of host cell cathepsin L, a crucial enzyme for the proteolytic processing of viral glycoproteins required for viral entry into the host cell.[1][2] This document outlines the methodologies for determining the 50% effective concentration (EC50) of this compound using standard virological assays and for characterizing its enzymatic inhibition of cathepsin L.

Data Presentation

The antiviral activity of this compound against SARS-CoV-2 has been evaluated in various cell lines, with the half-maximal effective concentration (EC50) values summarized below. These values highlight the compound's potency, which can vary depending on the host cell line used.

| Cell Line | Virus | EC50 Value | Assay Type | Reference |

| Vero E6 | SARS-CoV-2 | 74 nM | Cytopathic Effect (CPE) | [1] |

| A549/ACE2 | SARS-CoV-2 | <80 nM | Cytopathic Effect (CPE) | [2] |

| HeLa/ACE2 | SARS-CoV-2 | 4 nM | Cytopathic Effect (CPE) | [1] |

| Calu-3 | SARS-CoV-2 | 5.5 µM | Cytopathic Effect (CPE) | [1] |

| Caco-2 | SARS-CoV-2 | 4.3 µM (EC90) | Virus Titer | [2] |

| Calu-3/2B4 | SARS-CoV-2 | 7 nM | Not Specified | [2] |

Note: The observed differences in EC50 values across cell lines may be attributed to varying expression levels of host factors essential for viral entry, such as cathepsin L.

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to screen for antiviral compounds by measuring their ability to protect host cells from virus-induced cell death.

a. Materials:

-

Vero E6, A549/ACE2, or HeLa/ACE2 cells

-

SARS-CoV-2 viral stock

-

Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)

-

This compound compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®) or crystal violet stain

-

Plate reader for luminescence or absorbance

b. Protocol:

-

Cell Seeding: Seed the chosen host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 4,000 cells/well for Vero E6).[3] Incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in DMEM with 2% FBS. The final concentrations should typically range from nanomolar to micromolar to capture the full dose-response curve.

-

Infection and Treatment:

-

On the day of the experiment, remove the cell culture medium from the 96-well plates.

-

Add the prepared this compound dilutions to the wells.

-

Subsequently, infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.002.[3]

-

Include "cells only" (no virus, no compound) and "virus only" (with virus, no compound) controls.

-

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2, or until significant cytopathic effect is observed in the "virus only" control wells.[3]

-

Quantification of Cell Viability:

-

Luminescence-Based (e.g., CellTiter-Glo®): Add the cell viability reagent to each well according to the manufacturer's instructions. Measure the luminescence, which is proportional to the number of viable cells.

-

Crystal Violet Staining: Gently wash the cells with PBS, fix with 10% formalin, and stain with 0.5% crystal violet. After washing and drying, solubilize the stain and measure the absorbance at ~570 nm.

-

-

Data Analysis:

-

Normalize the data to the "cells only" (100% viability) and "virus only" (0% viability) controls.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value, which is the concentration of this compound that protects 50% of the cells from viral-induced death.

-

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles and is considered a gold standard for determining antiviral activity.

a. Materials:

-

Vero E6 cells (or other suitable cell line)

-

SARS-CoV-2 viral stock

-

DMEM with 2% FBS

-

This compound compound stock solution (in DMSO)

-

6-well or 12-well cell culture plates

-

Overlay medium (e.g., DMEM with 2% FBS and 1.2% Avicel® or 0.8% methylcellulose)

-

Crystal violet staining solution

b. Protocol:

-

Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.

-

Compound and Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix each this compound dilution with a known concentration of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.

-

Infection:

-

Wash the cell monolayers with PBS.

-

Inoculate the cells with the virus-K777 mixtures.

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

-

Overlay:

-

Gently remove the inoculum from the wells.

-

Add the overlay medium containing the corresponding concentrations of this compound. The semi-solid overlay restricts the spread of progeny virions, leading to the formation of localized plaques.

-

-

Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2 until plaques are visible.

-

Plaque Visualization and Counting:

-

Fix the cells with 10% formalin.

-

Remove the overlay and stain the cell monolayer with crystal violet.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the "virus only" control.

-

Plot the percentage of plaque reduction against the logarithm of the this compound concentration.

-

Determine the EC50 value by non-linear regression analysis.

-

Cathepsin L Activity Assay

This biochemical assay confirms the mechanism of action of this compound by directly measuring its inhibitory effect on cathepsin L activity.

a. Materials:

-

Recombinant human cathepsin L

-

Cathepsin L assay buffer

-

Fluorogenic cathepsin L substrate (e.g., Z-FR-AMC)

-

This compound compound stock solution (in DMSO)

-

96-well black, flat-bottom plates

-

Fluorometric plate reader (Excitation/Emission ~380/460 nm for AMC-based substrates)

b. Protocol:

-

Assay Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the this compound dilutions.

-

Add recombinant human cathepsin L to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the fluorogenic cathepsin L substrate to all wells.

-

-

Fluorescence Measurement:

-